1-(4-Chlorophenyl)cyclopropan-1-ol
Overview
Description
1-(4-Chlorophenyl)cyclopropan-1-ol is an organic compound with the molecular formula C9H9ClO It is characterized by a cyclopropane ring bonded to a 4-chlorophenyl group and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(4-Chlorophenyl)cyclopropan-1-ol can be synthesized through several methods. One common approach involves the reaction of 4-chlorobenzyl chloride with diazomethane to form 1-(4-chlorophenyl)cyclopropane, which is then oxidized to yield this compound. The reaction conditions typically involve the use of a solvent such as dichloromethane and a catalyst like silver oxide for the oxidation step .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions
1-(4-Chlorophenyl)cyclopropan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form 1-(4-chlorophenyl)cyclopropane.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products
Oxidation: 1-(4-Chlorophenyl)cyclopropanone.
Reduction: 1-(4-Chlorophenyl)cyclopropane.
Substitution: Various substituted cyclopropanols depending on the nucleophile used.
Scientific Research Applications
1-(4-Chlorophenyl)cyclopropan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)cyclopropan-1-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the chlorophenyl group can participate in hydrophobic interactions. These interactions can affect the function of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1-(4-Bromophenyl)cyclopropan-1-ol: Similar structure but with a bromine atom instead of chlorine.
1-(4-Fluorophenyl)cyclopropan-1-ol: Contains a fluorine atom in place of chlorine.
1-(4-Methylphenyl)cyclopropan-1-ol: Has a methyl group instead of chlorine.
Uniqueness
1-(4-Chlorophenyl)cyclopropan-1-ol is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions with other molecules. The chlorine atom can participate in various substitution reactions, making this compound a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
1-(4-chlorophenyl)cyclopropan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO/c10-8-3-1-7(2-4-8)9(11)5-6-9/h1-4,11H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IITYGCJPZRPVET-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=C(C=C2)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90734443 | |
Record name | 1-(4-Chlorophenyl)cyclopropan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90734443 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16031-54-2 | |
Record name | 1-(4-Chlorophenyl)cyclopropan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90734443 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(4-chlorophenyl)cyclopropan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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